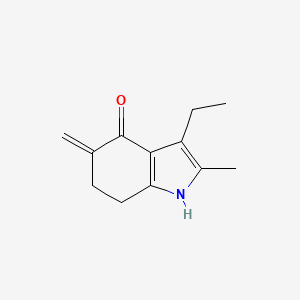
Molindone Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molindone Impurity D, also known as 3-ethyl-2-methyl-5-methylene-1, 5, 6, 7-tetrahydro-4H-indol-4-one, is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.3 g/mol . It is an impurity associated with the synthesis of molindone, an antipsychotic drug used primarily in the treatment of schizophrenia .
Preparation Methods
The synthesis of Molindone Impurity D involves several steps. One common method starts with the reaction of 2,3-pentadione with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime. This intermediate is then reacted with 1,3-cyclohexanedione to produce 2-methyl-3-ethyl-4,5,6,7-tetrahydroindole-4-one . The final step involves the formation of the methylene group at the 5-position, resulting in this compound .
Chemical Reactions Analysis
Molindone Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Molindone Impurity D is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Molindone Impurity D can be compared with other impurities and related compounds such as:
Molindone: The parent compound, used as an antipsychotic.
Molindone Hydrochloride: A salt form of molindone, used for its increased solubility.
Other Indole Derivatives: Compounds like losindole and piquindone, which have similar structures and pharmacological profiles.
This compound is unique due to its specific structure and the role it plays in the synthesis and analysis of molindone .
Properties
IUPAC Name |
3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPBBZYJFIQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(=C)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














